1,2-Dibromo-1,1,2-trifluoroethane
Overview
Description
1,2-Dibromo-1,1,2-trifluoroethane is a chemical compound with the molecular formula C2HBr2F3 . It has an average mass of 241.833 Da and a monoisotopic mass of 239.839691 Da .
Molecular Structure Analysis
The molecular structure of 1,2-Dibromo-1,1,2-trifluoroethane consists of two carbon atoms, two bromine atoms, and three fluorine atoms .Physical And Chemical Properties Analysis
1,2-Dibromo-1,1,2-trifluoroethane has a boiling point of 76°C and a density of 2.27 g/cm^3 . Its refractive index is 1.41 .Scientific Research Applications
Molecular Structure and Conformational Studies
- Gas Phase Electron Diffraction Studies : Research on 1,1,2-trifluoroethane, related to 1,2-Dibromo-1,1,2-trifluoroethane, revealed insights into its molecular structure and conformational mixture using electron diffraction. This study highlighted the anti F … F distance and provided detailed geometric parameters, contributing to a deeper understanding of the molecule's structural behavior (Beagley & Brown, 1979).
Chemical Reactions and Degradation Studies
- Degradation in Alkaline Alcohol : Research demonstrated the degradation of halogenated carbons like 1,2-dibromo-tetrafluoroethane in alkaline alcohol. This process involved the reduction of hydroxide ions and parent molecules, while increasing the concentration of halide ions and less halogenated organic products, offering insights into the degradation pathways of such compounds (Nakagawa & Shimokawa, 2002).
Conformational Equilibria and Rotational Isomerism
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Studies on the conformational equilibria and rates of rotational isomerism in halogenated ethanes, including molecules similar to 1,2-Dibromo-1,1,2-trifluoroethane, used NMR spectroscopy. This research provided valuable information on the ground-state energies and barriers to isomer conversions, contributing to the understanding of their rotational isomerism (Weigert et al., 1970).
Electrosynthesis and Catalytic Reactions
- Electrosynthesis from Chlorofluorocarbons : Investigations into the reactions of chlorofluorocarbons, such as 1,1,2-trichloro-1,2,2-trifluoroethane, showed various reaction pathways including disproportionation, isomerization, and fluorination. These studies are crucial for understanding the chemical behavior and potential industrial applications of such compounds (Blanchard et al., 1990).
Safety And Hazards
properties
IUPAC Name |
1,2-dibromo-1,1,2-trifluoroethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBr2F3/c3-1(5)2(4,6)7/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UREJNEBJDURREH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)Br)(F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBr2F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10861886 | |
Record name | 1,2-Dibromo-1,1,2-trifluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10861886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dibromo-1,1,2-trifluoroethane | |
CAS RN |
354-04-1 | |
Record name | 1,2-Dibromo-1,1,2-trifluoroethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=354-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethane, 1,2-dibromo-1,1,2-trifluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethane, 1,2-dibromo-1,1,2-trifluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Dibromo-1,1,2-trifluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10861886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dibromo-1,1,2-trifluoroethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.949 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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